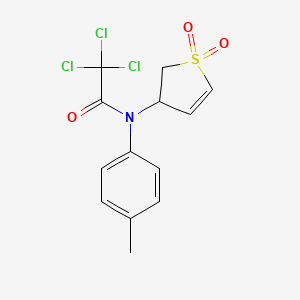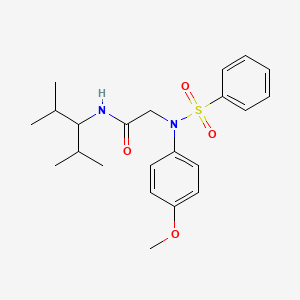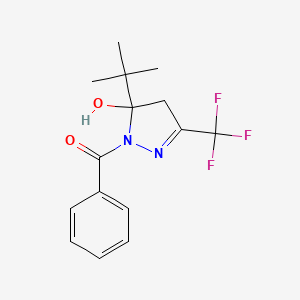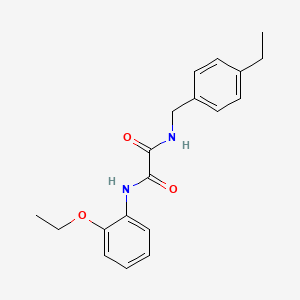![molecular formula C18H18N4O2 B5235518 N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B5235518.png)
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide, commonly known as VUF-8430, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. VUF-8430 is a selective antagonist of the histamine H3 receptor, which plays a crucial role in the regulation of neurotransmitter release and cognitive function.
Wissenschaftliche Forschungsanwendungen
VUF-8430 has been used extensively in scientific research due to its selectivity for the H3 receptor. The H3 receptor is widely expressed in the central nervous system and is involved in the regulation of neurotransmitter release, including dopamine, serotonin, and acetylcholine. As a selective antagonist of the H3 receptor, VUF-8430 has been used to study the role of the H3 receptor in cognition, sleep-wake cycles, and other physiological processes.
Wirkmechanismus
VUF-8430 acts as a selective antagonist of the H3 receptor, which is a G protein-coupled receptor. The H3 receptor is primarily expressed in the central nervous system and is involved in the regulation of neurotransmitter release. By blocking the H3 receptor, VUF-8430 increases the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, leading to enhanced cognitive function and improved sleep-wake cycles.
Biochemical and Physiological Effects:
VUF-8430 has been shown to have several biochemical and physiological effects, including increased dopamine, serotonin, and acetylcholine release in the brain. This increased neurotransmitter release has been linked to improved cognitive function, enhanced memory, and improved sleep-wake cycles. VUF-8430 has also been shown to have anti-inflammatory properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using VUF-8430 in lab experiments is its selectivity for the H3 receptor. This selectivity allows researchers to study the specific effects of blocking the H3 receptor without affecting other neurotransmitter systems. However, one limitation of using VUF-8430 is its relatively low potency compared to other H3 receptor antagonists. This may limit its effectiveness in certain experiments and may require higher concentrations of VUF-8430 to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the use of VUF-8430 in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. VUF-8430 has been shown to have anti-inflammatory properties, which may be useful in reducing the neuroinflammation associated with these diseases. Additionally, VUF-8430 may have potential applications in the treatment of sleep disorders and cognitive impairments. Further research is needed to fully understand the potential applications of VUF-8430 in these areas.
Synthesemethoden
The synthesis of VUF-8430 involves the reaction of 2-(1H-imidazol-1-yl)pyridine with 3-phenoxypropanoyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure VUF-8430. This synthesis method has been successfully replicated by several research groups, and the resulting compound has been shown to be highly pure and stable.
Eigenschaften
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(8-12-24-16-6-2-1-3-7-16)21-13-15-5-4-9-20-18(15)22-11-10-19-14-22/h1-7,9-11,14H,8,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXAXFFXSDITHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NCC2=C(N=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)

![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5235458.png)

![ethyl 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5235464.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide](/img/structure/B5235480.png)


![2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5235491.png)
![3-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5235501.png)
